

Introduction: A Strategic Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 2,4-Dibromo-6-fluorobenzamide

Cat. No.: B1375580

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2,4-Dibromo-6-fluorobenzamide is a polyhalogenated aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzene ring, creates a distinct electronic landscape that imparts specific reactivity and properties. The presence of multiple halogen atoms offers regioselective handles for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The benzamide moiety provides hydrogen bonding capabilities and a site for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in experimental work. These properties dictate the conditions required for storage, handling, and reaction setup.

Chemical Identity

- IUPAC Name: **2,4-Dibromo-6-fluorobenzamide**
- CAS Number: 904285-17-2
- Molecular Formula: $C_7H_4Br_2FNO$
- Synonyms: Benzamide, 2,4-dibromo-6-fluoro-

Physicochemical Data

The properties listed below are crucial for predicting the compound's behavior in various solvents and thermal conditions. Note that several of these values are computationally predicted, as is common for specialized research chemicals where extensive physical characterization may not be publicly available.

| Property | Value | Source |
|---------------------|--|--------|
| Molecular Weight | 296.92 g/mol | |
| Density | 2.051 ± 0.06 g/cm ³ (Predicted) | |
| Boiling Point | 269.7 ± 40.0 °C (Predicted) | |
| pKa | 14.34 ± 0.50 (Predicted) | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |

Section 2: Molecular Structure and Spectroscopic Profile

Understanding the molecular structure is key to predicting reactivity. The electronic effects of the substituents create a unique chemical environment, which can be elucidated through various spectroscopic techniques.

Electronic and Structural Influences

The chemical behavior of **2,4-Dibromo-6-fluorobenzamide** is governed by the interplay of its functional groups. The bromine and fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). The amide group, conversely, can donate electron density into the ring through resonance (+M). This push-pull dynamic makes the aromatic ring generally electron-poor, influencing its reactivity in substitution reactions.

Caption: Electronic effects on the **2,4-Dibromo-6-fluorobenzamide** ring.

Expected Spectroscopic Signatures

While specific spectra for this exact compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The aromatic region would likely show two distinct signals, each corresponding to a single proton on the ring. These would appear as complex multiplets due to coupling with each other and with the fluorine atom. The amide protons ($-\text{NH}_2$) would typically
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